molecular formula C19H21N3O4S B11414770 ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate

ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate

Cat. No.: B11414770
M. Wt: 387.5 g/mol
InChI Key: CVWYCVCYSQCYKA-UHFFFAOYSA-N
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Description

Ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups into the molecule.

Scientific Research Applications

Ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
  • Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
  • Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate

Uniqueness

Ethyl [9-cyano-8-(4-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate stands out due to its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or interactions are required .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[9-cyano-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]acetate

InChI

InChI=1S/C19H21N3O4S/c1-3-26-18(24)10-21-11-22-17(23)8-15(16(9-20)19(22)27-12-21)13-4-6-14(25-2)7-5-13/h4-7,15H,3,8,10-12H2,1-2H3

InChI Key

CVWYCVCYSQCYKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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